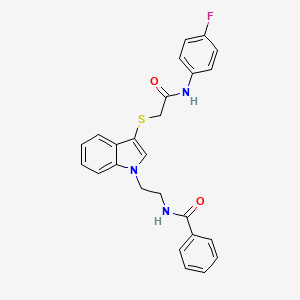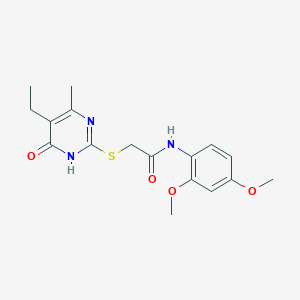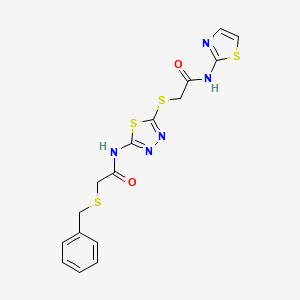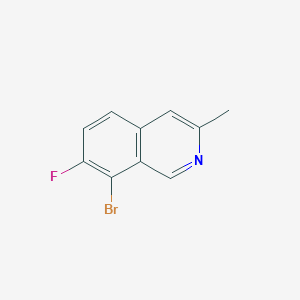![molecular formula C9H7N5O2S B2583341 5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-44-6](/img/structure/B2583341.png)
5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research for the detection and quantification of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. ThT has been shown to bind specifically to amyloid fibrils, resulting in a significant increase in fluorescence intensity, making it a valuable tool for the study of amyloid fibril formation and the development of potential therapeutics.
Applications De Recherche Scientifique
Polyfunctional Fused Heterocyclic Compounds
Research has explored the synthesis of polyfunctional fused heterocyclic compounds, such as the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid. These reactions yield complex heterocyclic structures, demonstrating the chemical versatility and potential for creating novel compounds with interesting properties for further exploration in drug development and materials science (Hassaneen et al., 2003).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Another study describes the synthesis of novel compounds derived from visnaginone and khellinone, with specific focus on anti-inflammatory and analgesic properties. These compounds were tested for their COX-1/COX-2 inhibitory activities, showing significant potential as lead compounds for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Exploration of Novel Synthetic Pathways
The development of novel synthetic pathways to create complex heterocyclic structures is a key area of research. For instance, the synthesis of 7-pyrimidinylpyrimido[4,5-d]pyrimidinone derivatives via base-promoted cyclodimerization of 5-[(dimethylamino)methylidene]-6-iminopyrimidine-2,4(1H,3H)-dione hydrochlorides demonstrates innovative approaches to crafting molecules with potential pharmaceutical applications (Mohammadizadeh et al., 2010).
Antimicrobial Activity and DFT Studies
The synthesis and characterization of pyrimidine-based ligands and their metal complexes offer insights into their antimicrobial activities. Research incorporating density functional theory (DFT) studies helps in understanding the electronic, structural, and spectroscopic properties of these complexes, highlighting their potential as antimicrobial agents (Chioma et al., 2018).
Photophysical Properties and pH-Sensing Applications
The study of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives illuminates their solid-state fluorescence emission and solvatochromism, showcasing their potential for developing novel colorimetric pH sensors and logic gates. This research underscores the importance of molecular design in tailoring the photophysical properties of compounds for specific applications (Yan et al., 2017).
Propriétés
IUPAC Name |
6-hydroxy-5-[(E)-pyrimidin-2-yliminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O2S/c15-6-5(7(16)14-9(17)13-6)4-12-8-10-2-1-3-11-8/h1-4H,(H3,13,14,15,16,17)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEXUVJWSLCRSN-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)/N=C/C2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)



![N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)





![6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2583279.png)

![(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2583281.png)